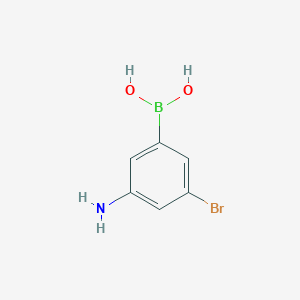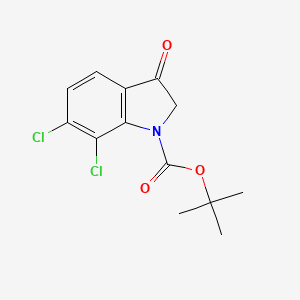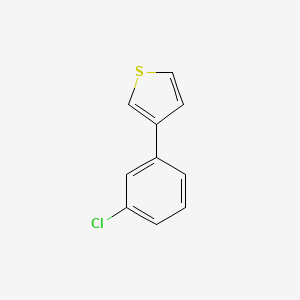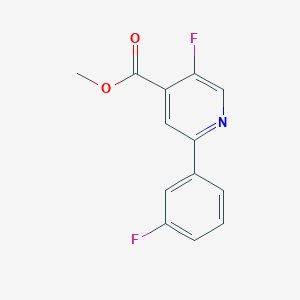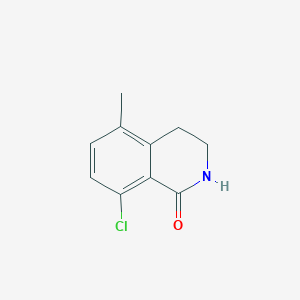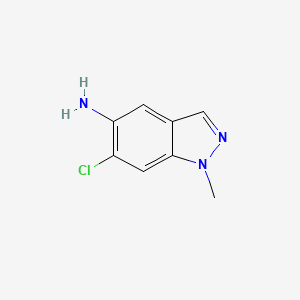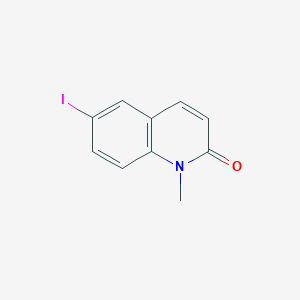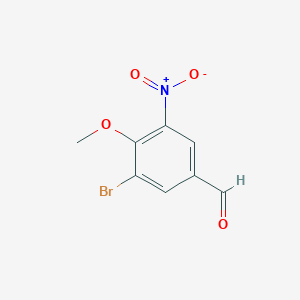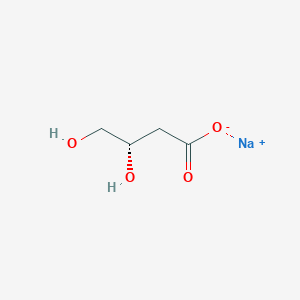![molecular formula C5H4BF3N2O2 B13911978 [6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)
[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid: is a boronic acid derivative with the molecular formula C5H4BF3N2O2 and a molecular weight of 191.9 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid typically involves the introduction of the boronic acid group to the pyrimidine ring. One common method is the borylation of halogenated pyrimidine derivatives using palladium-catalyzed reactions. For example, 6-bromo-4-(trifluoromethyl)pyrimidine can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction:
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), ethanol, or water.
Major Products: The major products formed from reactions involving [6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology and Medicine:
Drug Discovery:
Industry:
Mécanisme D'action
The mechanism of action of [6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to the palladium catalyst, followed by reductive elimination to form the desired biaryl product . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
- [4-(Trifluoromethyl)phenyl]boronic acid
- [4-(Trifluoromethyl)pyridine-2-yl]boronic acid
Comparison: Compared to other boronic acids, [6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid offers unique reactivity due to the presence of the trifluoromethyl group and the pyrimidine ring. This combination enhances its stability and reactivity in cross-coupling reactions, making it a preferred choice for specific synthetic applications .
Propriétés
Formule moléculaire |
C5H4BF3N2O2 |
|---|---|
Poids moléculaire |
191.91 g/mol |
Nom IUPAC |
[6-(trifluoromethyl)pyrimidin-4-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3N2O2/c7-5(8,9)3-1-4(6(12)13)11-2-10-3/h1-2,12-13H |
Clé InChI |
JNUOBGIRJXELFZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=N1)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


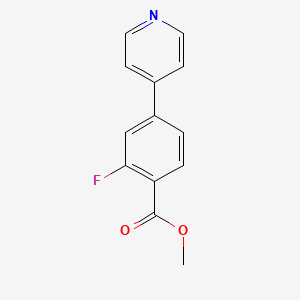
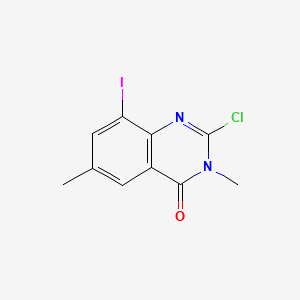
![tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate](/img/structure/B13911907.png)
![1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13911914.png)
